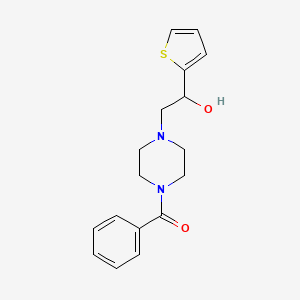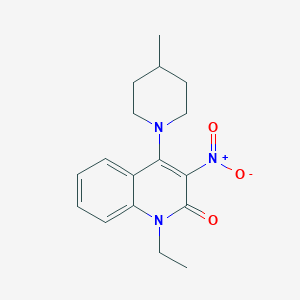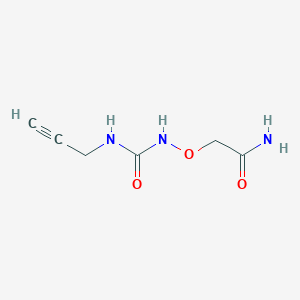![molecular formula C11H13ClN2OS B2596259 5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride CAS No. 2309476-56-8](/img/structure/B2596259.png)
5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2OS and its molecular weight is 256.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel derivatives have been synthesized from various primary amines and ester ethoxycarbonylhydrazones, with antimicrobial activities evaluated against test microorganisms. The synthesis involved the creation of Schiff base derivatives and Mannich base derivatives, highlighting the compound's utility in generating biologically active substances with potential antimicrobial properties (Bektaş et al., 2007).
Anticancer and Antitubercular Activities
Compounds with structures similar to "5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride" have been synthesized and evaluated for their growth inhibiting activity against several microbes. Notably, some of these compounds were screened for antitubercular activity against Mycobacterium tuberculosis and for their potential anticancer effects, showcasing the compound's relevance in developing therapeutic agents (Hirpara et al., 2003).
Corrosion Inhibition
Research has also explored the use of similar compounds as corrosion inhibitors for metals in acidic environments. These studies demonstrate the potential application of "this compound" and related chemicals in protecting metals from corrosion, thereby extending their life and utility in various industrial applications (Yadav et al., 2016).
Photodynamic Therapy for Cancer Treatment
The compound's derivatives have been evaluated for their photophysical and photochemical properties, which are crucial for photodynamic therapy applications. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating the potential of these compounds in cancer treatment (Pişkin et al., 2020).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives bearing triazole, akin to "this compound," as EGFR inhibitors have been conducted. These studies aimed at understanding the mechanism behind the anti-cancer properties of these compounds, revealing their potential as anti-cancer agents by interacting with specific residues in the EGFR binding pocket (Karayel, 2021).
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-14-9-4-2-8(3-5-9)6-10-7-13-11(12)15-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYRQMILLHNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)

![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)
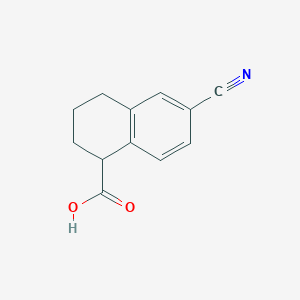
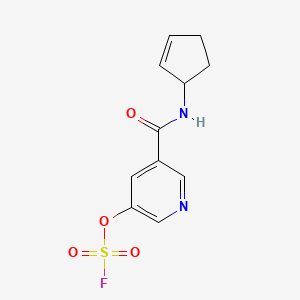

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2596190.png)
